

Validating the Molecular Weight of Aurantiol: A Comparative Guide to Mass Spectrometry Analysis

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Compound of Interest		
Compound Name:	Aurantiol	
Cat. No.:	B1584224	Get Quote

In the realm of fragrance chemistry and drug development, precise molecular weight determination is a critical checkpoint for compound identification and purity assessment. This guide provides a comparative analysis of **Aurantiol**, a widely used fragrance ingredient, and its alternatives, with a focus on molecular weight validation by mass spectrometry. Detailed experimental protocols and data are presented to assist researchers in their analytical workflows.

Comparative Molecular Weight Data

The accurate mass of a molecule is a fundamental property used for its identification. Below is a comparison of the theoretical molecular weight of **Aurantiol** and other related Schiff base fragrance compounds.

Compound	Molecular Formula	Theoretical Molecular Weight (g/mol)
Aurantiol	C18H27NO3	305.42
Verdantiol	C20H23NO3	337.47
Lyrame	C19H29NO	287.44



Note: The molecular weights are calculated based on the most common isotopes of the constituent elements.

Experimental Protocol: Molecular Weight Validation by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for the validation of **Aurantiol**'s molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for the analysis of small to large molecules.[1][2]

- 1. Sample Preparation:
- Dissolve a small amount of the Aurantiol sample in a high-purity solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3]
- From this stock solution, prepare a working solution by diluting it to a final concentration of 1-10 μg/mL in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[3]
- Ensure the final solution is free of any particulate matter by filtering it through a 0.2 μm syringe filter if necessary.[3]
- 2. Instrument Setup and Calibration:
- Set up the mass spectrometer in positive ion mode for the detection of protonated molecules ([M+H]+).
- Calibrate the instrument using a standard calibration solution (e.g., sodium iodide or a mixture of known compounds) to ensure high mass accuracy.
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal for the analyte.
- 3. Data Acquisition:

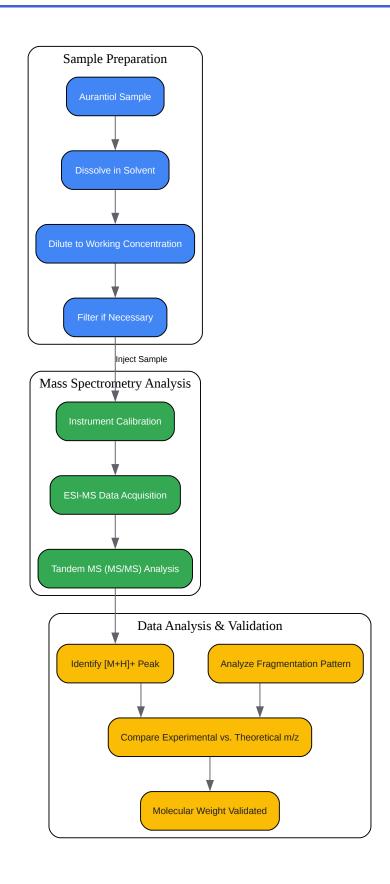


- Infuse the prepared sample solution into the ESI source at a constant flow rate using a syringe pump.
- Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion of Aurantiol (e.g., m/z 100-500).
- For confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion of **Aurantiol** and subjecting it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
- 4. Data Analysis:
- Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule of Aurantiol ([M+H]+).
- The expected m/z value for **Aurantiol** ([C18H27NO3+H]+) would be approximately 306.2.
- Compare the experimentally measured m/z value with the theoretical value. A mass accuracy within 5 ppm is typically expected for high-resolution mass spectrometers.
- Analyze the fragmentation pattern from the MS/MS experiment to further confirm the identity
 of the compound. For **Aurantiol**, fragmentation may occur at the imine bond or involve the
 loss of the hydroxyl group.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of **Aurantiol**'s molecular weight using mass spectrometry.





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Caption: Workflow for Molecular Weight Validation by ESI-MS.



Discussion

Mass spectrometry, particularly ESI-MS, is a powerful and indispensable tool for the structural elucidation and quality control of synthetic compounds like **Aurantiol**. The high sensitivity and accuracy of modern mass spectrometers allow for unambiguous confirmation of a compound's molecular formula. In the fragrance industry, where the chemical composition directly impacts the olfactory properties and safety of a product, such validation is paramount.

Aurantiol is a Schiff base, formed from the condensation reaction of hydroxycitronellal and methyl anthranilate.[4][5] This reaction can sometimes be incomplete, leading to the presence of starting materials in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to both separate the components of the reaction mixture and confirm the identity of the desired product.[6][7][8][9] Studies have shown that the molecular ion of **Aurantiol** can be detected at an m/z value of 305.1, which corresponds to its molecular weight. [6][7]

When comparing **Aurantiol** to other Schiff base fragrances like Verdantiol and Lyrame, mass spectrometry can easily distinguish between them based on their different molecular weights. This is crucial for ensuring the correct ingredient is used in a fragrance formulation.

Conclusion

The validation of **Aurantiol**'s molecular weight by mass spectrometry is a routine yet critical analytical procedure. The detailed protocol and workflow provided in this guide offer a standardized approach for researchers and quality control analysts. By adhering to these methodologies, scientists can confidently identify and verify the purity of **Aurantiol** and other similar compounds, ensuring the quality and consistency of their products.

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